molecular formula C15H15N5OS B5820571 3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine

3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine

Cat. No. B5820571
M. Wt: 313.4 g/mol
InChI Key: IHVBQDOJFPHJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a member of the triazole family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is not fully understood. However, several studies have suggested that the compound may exert its biological activity by inhibiting certain enzymes or proteins in the body. For example, the compound has been shown to inhibit the growth of certain bacteria by inhibiting the activity of enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine have been studied in vitro and in vivo. The compound has been shown to exhibit cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis. The compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, the compound also has some limitations. For example, the compound may exhibit low solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine. One possible direction is to further explore the compound's potential as a therapeutic agent for certain diseases. Another possible direction is to study the compound's mechanism of action in more detail. Additionally, the compound may be studied for its potential use as a diagnostic tool for certain diseases.

Synthesis Methods

The synthesis of 3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine involves a multi-step process that has been described in detail in several scientific publications. The synthesis method involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide to form the intermediate product. This intermediate product is then reacted with 2-pyridinecarboxaldehyde to form the final product. The synthesis method has been optimized to produce high yields of the product with high purity.

Scientific Research Applications

3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has been studied extensively for its potential therapeutic properties. The compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-21-12-7-5-11(6-8-12)10-22-15-19-18-14(20(15)16)13-4-2-3-9-17-13/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVBQDOJFPHJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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